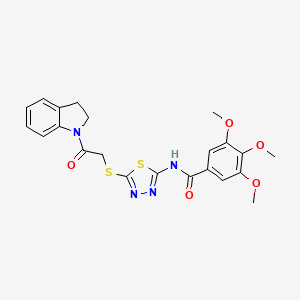
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups including an indolin-2-one, a thiadiazole, and three methoxy groups attached to a benzamide . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound is not available, related compounds such as indolin-2-ones can be synthesized through various methods, including nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, MS, and single crystal X-ray diffraction . These techniques would provide information about the compound’s atomic connectivity, stereochemistry, and conformation.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the indolin-2-one moiety could undergo various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall molecular structure.Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anti-tubercular Activities
Research has highlighted the synthesis and evaluation of related compounds for their potential antibacterial, antifungal, and anti-tubercular properties. For instance, tetrahydropyrimidine–isatin hybrids, including structures similar to the specified compound, were synthesized and screened for their antimicrobial activities, showcasing their potential as lead compounds for developing new antimicrobial agents (Akhaja & Raval, 2012).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds have been studied. These compounds, including variations similar to the specified chemical, were evaluated for their biological activities, including DNA protective abilities against oxidative stress and strong antimicrobial activity against certain pathogens. This research suggests the therapeutic potential of these compounds in addressing cancer and microbial infections (Gür et al., 2020).
Tubulin Polymerization Inhibition
Some studies have focused on the synthesis of imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindoles, revealing their potent anti‐proliferative activity across various human cancer cell lines by inhibiting tubulin polymerization. These findings indicate the potential application of such compounds in cancer therapy, particularly in targeting the mitotic process of cancer cells to inhibit their proliferation (Kamal et al., 2014).
Novel Antibacterial Agents
Another area of application is the development of novel antibacterial agents. For example, novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and demonstrated significant in-vitro antibacterial activity against various microorganisms, highlighting their potential as new antibacterial agents (Borad et al., 2015).
Anticancer Activity
The synthesis and evaluation of 5-(3-indolyl)-1,3,4-thiadiazoles have also been reported, with certain derivatives showing significant cytotoxicity against multiple human cancer cell lines. This research underscores the potential use of these compounds in the development of new anticancer therapies (Kumar et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-29-16-10-14(11-17(30-2)19(16)31-3)20(28)23-21-24-25-22(33-21)32-12-18(27)26-9-8-13-6-4-5-7-15(13)26/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBHLAUPSMCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


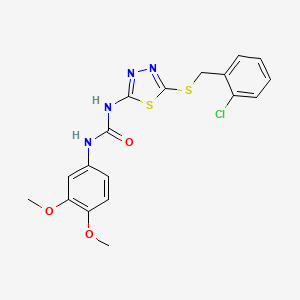
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
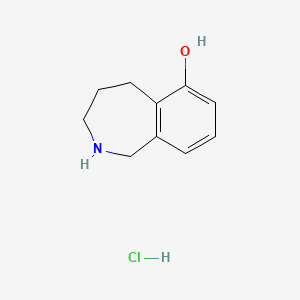

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)
![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)
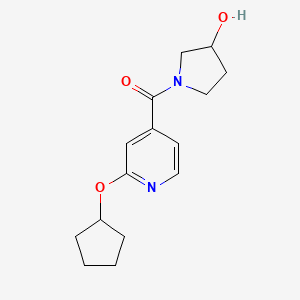
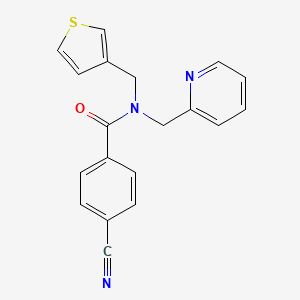

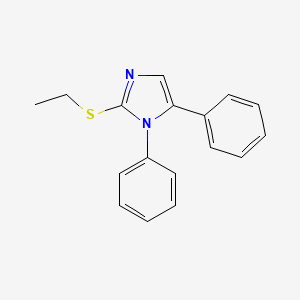
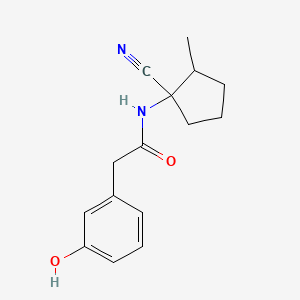
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)